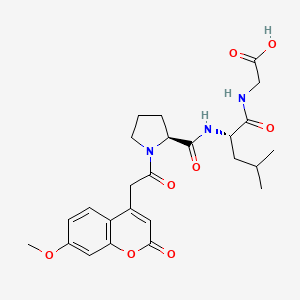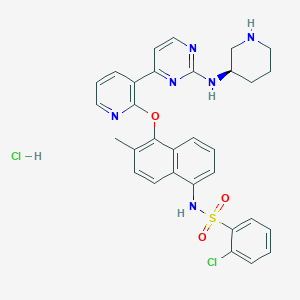![molecular formula C18H23ClN2 B12429828 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is a deuterated analog of 10-[3-(Dimethylamino)propyl]acridan. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d6) is often employed to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with acridan and 3-(dimethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Deuterium Labeling: Deuterium is introduced during the synthesis process to replace hydrogen atoms, resulting in the d6 labeling.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent acridan form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced acridan derivatives, and substituted acridan compounds.
科学研究应用
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems.
相似化合物的比较
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan: The non-deuterated analog of the compound.
10-[3-(Dimethylamino)propyl]phenothiazine: A structurally similar compound with different pharmacological properties.
10-[3-(Dimethylamino)propyl]carbazole: Another analog with variations in its chemical structure and applications.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool in various scientific fields, particularly in understanding complex biochemical processes.
属性
分子式 |
C18H23ClN2 |
|---|---|
分子量 |
308.9 g/mol |
IUPAC 名称 |
3-(9H-acridin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H/i1D3,2D3; |
InChI 键 |
BUQNCXHNDUNMOS-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
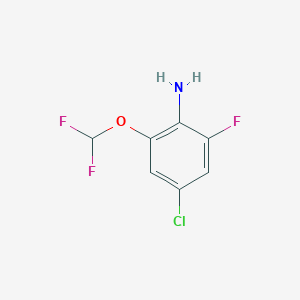
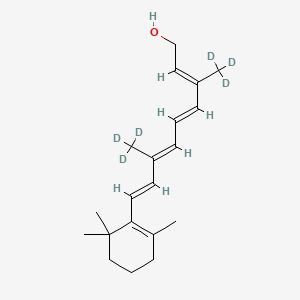
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
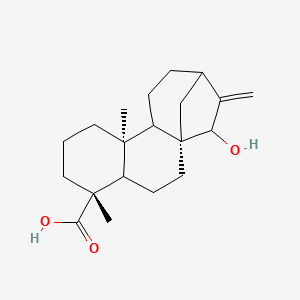
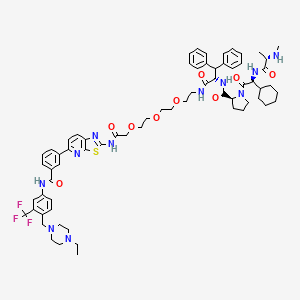
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)



